2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound “2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds are often synthesized for their potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Antioxidant and Anticancer Activity
Researchers have synthesized novel derivatives bearing similar structural components, showing significant antioxidant and anticancer activities. These compounds have been tested against various cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, revealing some derivatives to possess higher cytotoxicity against these cell lines compared to well-known antioxidants and anticancer agents (Tumosienė et al., 2020).
Antimicrobial Activities
Another study focused on the synthesis of novel 1,2,4-Triazole derivatives, which were evaluated for their antimicrobial activities. The findings suggest that some synthesized compounds exhibit good to moderate activities against various microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activities
A different approach to the applications of triazolinone derivatives, including those with structural similarities to the compound , focused on their herbicidal activities. These studies aimed to find novel Protox inhibitors, revealing that certain compounds exhibit promising herbicidal activities, potentially offering new solutions for weed control in agriculture (Luo et al., 2008).
Drug Delivery Systems
Further research has explored the use of block copolymer micelles for the improved delivery of hydrophobic antitumor candidates, including derivatives of pyridazinone. This study developed an effective injectable delivery system, which demonstrated enhanced antitumor activity and better pharmacokinetic parameters compared to free drugs (Jin et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of structurally similar compounds, it can be inferred that the compound may affect multiple pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .
Result of Action
Given the reported pharmacological activities of structurally similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzymatic activity .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-4-2-13(3-5-14)18-20-19-15-6-7-16(21-23(15)18)27-12-17(24)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVCZJOTFJPGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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